molecular formula C24H29N9O2 B5717071 2-[(2E)-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B5717071
M. Wt: 475.5 g/mol
InChI Key: KBJXRQWNPKSJQG-XIEYBQDHSA-N
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Description

2-[(2E)-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that combines a pyrrole ring, a triazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of an aromatic compound, followed by coupling with the pyrrole ring.

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of a suitable precursor, such as a diamine with a trichlorotriazine.

    Final Coupling: The final step involves coupling the pyrrole-nitrophenyl intermediate with the triazine ring under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrole and nitrophenyl groups.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted triazine derivatives can be formed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer reactions, while the triazine ring may interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a pyrrole ring, a triazine ring, and a nitrophenyl group, which provides a distinct set of chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N9O2/c34-33(35)20-10-7-9-19(17-20)32-16-8-11-21(32)18-25-29-22-26-23(30-12-3-1-4-13-30)28-24(27-22)31-14-5-2-6-15-31/h7-11,16-18H,1-6,12-15H2,(H,26,27,28,29)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJXRQWNPKSJQG-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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